molecular formula C24H31N2O8P B2492792 Strychnine glycerophosphate CAS No. 17140-57-7

Strychnine glycerophosphate

Cat. No.: B2492792
CAS No.: 17140-57-7
M. Wt: 506.5 g/mol
InChI Key: ROQNYMQPZHTPCA-ZEYGOCRCSA-N
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Description

Strychnine glycerophosphate is a chemical compound that combines strychnine, a well-known alkaloid, with glycerophosphate. Strychnine is derived from the seeds of the Strychnos nux-vomica tree and is known for its toxic properties. Glycerophosphate, on the other hand, is a derivative of glycerol and phosphoric acid. The combination of these two compounds results in this compound, which has unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of strychnine glycerophosphate involves the reaction of strychnine with glycerophosphoric acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The process involves the following steps:

    Preparation of Glycerophosphoric Acid: Glycerol is reacted with phosphoric acid to form glycerophosphoric acid.

    Reaction with Strychnine: Strychnine is then reacted with glycerophosphoric acid under controlled temperature and pH conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and precise control systems to maintain the reaction conditions. The process involves continuous monitoring of temperature, pH, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Strychnine glycerophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Various nucleophiles can be used in substitution reactions, often under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield strychnine N-oxide, while reduction can produce different reduced derivatives of this compound.

Scientific Research Applications

Strychnine glycerophosphate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Research is conducted on its potential therapeutic applications and toxicological effects.

    Industry: this compound is used in the development of pesticides and other industrial chemicals.

Mechanism of Action

Strychnine glycerophosphate exerts its effects primarily through its interaction with glycine and acetylcholine receptors. Strychnine acts as an antagonist to these receptors, inhibiting their normal function. This leads to increased neuronal excitability and can result in muscle spasms and convulsions. The molecular targets include the glycine receptor subunits and acetylcholine receptor sites, which are involved in the regulation of muscle contraction and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Strychnine: The parent compound, known for its toxic properties and use in pesticides.

    Brucine: Another alkaloid found in the same plant as strychnine, with similar toxic effects.

    Glycerophosphates: Compounds derived from glycerol and phosphoric acid, used in various biochemical applications.

Uniqueness

Strychnine glycerophosphate is unique due to its combination of strychnine and glycerophosphate, which imparts distinct chemical and biological properties. Unlike strychnine alone, the glycerophosphate moiety can influence the solubility, stability, and reactivity of the compound, making it useful in specific research and industrial applications.

Properties

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;2,3-dihydroxypropyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2.C3H9O6P/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;4-1-3(5)2-9-10(6,7)8/h1-5,13,16-17,19-20H,6-11H2;3-5H,1-2H2,(H2,6,7,8)/t13-,16-,17-,19-,20-,21+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQNYMQPZHTPCA-ZEYGOCRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.C(C(COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.C(C(COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169088
Record name Strychnine 1-glycerophosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17140-57-7, 1323-31-5
Record name Strychnidin-10-one, compd. with 2,3-dihydroxypropyl dihydrogen phosphate (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Strychnine glycerophosphate [NF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Strychnine 1-glycerophosphate
Source ChemIDplus
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Record name Strychnine 1-glycerophosphate
Source EPA DSSTox
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Record name Strychnine glycerophosphate
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Record name STRYCHNINE 1-GLYCEROPHOSPHATE
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